Methyl (3-hydroxy-4-methylphenyl)acetate
Description
Methyl (3-hydroxy-4-methylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 4-position, linked to a methyl acetate moiety. The compound’s molecular formula is inferred as C₁₀H₁₂O₃, with a molecular weight of approximately 180.20 g/mol. The hydroxyl and methyl substituents on the phenyl ring suggest moderate polarity, influencing solubility and reactivity. Such esters are typically employed as intermediates in pharmaceuticals, agrochemicals, or specialty chemicals due to their functional groups enabling further derivatization .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-4-methylphenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
KSAOJHPVCBHGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituent variations are summarized below:
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Methyl (3-hydroxy-4-methylphenyl)acetate | Not available | C₁₀H₁₂O₃ | 3-hydroxy, 4-methyl | Phenol, ester |
| Methyl 2-(3-fluoro-4-methylphenyl)acetate | 787585-29-9 | C₁₀H₁₁FO₂ | 3-fluoro, 4-methyl | Fluorophenyl, ester |
| Methyl bis(4-hydroxyphenyl)acetate | 5129-00-0 | C₁₆H₁₆O₅ | Bis(4-hydroxyphenyl) | Two phenol groups, ester |
| 4-Hydroxy-3-methoxyphenylacetic Acid | 306-08-1 | C₉H₁₀O₄ | 4-hydroxy, 3-methoxy | Phenol, methoxy, carboxylic acid |
| Methyl acetoacetate | 105-45-3 | C₅H₈O₃ | β-keto ester | Ketone, ester |
Structural Insights :
- Electron-withdrawing vs. donating groups : The 3-fluoro substituent in Methyl 2-(3-fluoro-4-methylphenyl)acetate increases electrophilicity compared to the 3-hydroxy group in the target compound, altering reactivity in substitution or coupling reactions .
- Acidity: The phenolic 3-hydroxy group in the target compound is more acidic (pKa ~10) than the 3-methoxy group in 4-Hydroxy-3-methoxyphenylacetic Acid (pKa ~13), influencing ionizability and solubility .
Physical and Chemical Properties
Key Findings :
- Polarity: The hydroxyl group enhances solubility in polar solvents compared to non-polar analogs like Methyl 2-(3-fluoro-4-methylphenyl)acetate .
- Thermal Stability : Methyl acetoacetate’s lower boiling point (171–172°C) reflects its smaller molecular size and lack of aromaticity compared to aryl-substituted esters .
Research Trends :
- Green Chemistry : Methyl acetate (a simpler analog) is replacing acetone in industrial solvents due to lower toxicity and regulatory compliance .
- Drug Synthesis : Fluorinated analogs like Methyl 2-(3-fluoro-4-methylphenyl)acetate are gaining attention for enhanced bioavailability in pharmaceuticals .
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